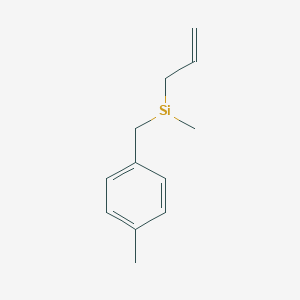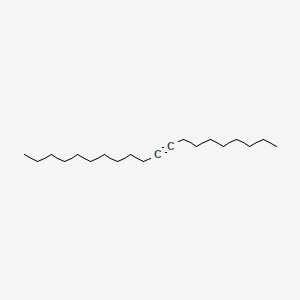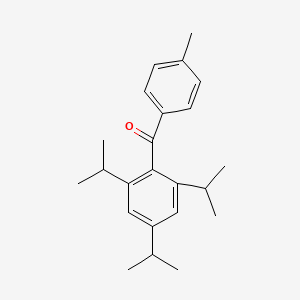
Trimethylsilyl 1-oxobutane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 1-oxobutane-2-sulfonate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 1-oxobutane-2-sulfonate moiety. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 1-oxobutane-2-sulfonate typically involves the reaction of 1-oxobutane-2-sulfonate with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 1-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 1-oxobutane-2-sulfonate and trimethylsilanol.
Oxidation and Reduction: The sulfonate moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 1-oxobutane-2-sulfonate and trimethylsilanol, while oxidation can produce sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
Trimethylsilyl 1-oxobutane-2-sulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry: It is used in the development of pharmaceuticals and drug delivery systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of trimethylsilyl 1-oxobutane-2-sulfonate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. The sulfonate moiety can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trimethylsilyl 1-oxobutane-2-sulfonate include:
Trimethylsilyl Chloride: Used as a trimethylsilylating agent in organic synthesis.
Trimethylsilyl Trifluoromethanesulfonate: Another reagent used for introducing trimethylsilyl groups.
Trimethylsilyl Methanesulfonate: Similar in structure and reactivity to this compound
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group and a sulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
72458-50-5 |
|---|---|
Fórmula molecular |
C7H16O4SSi |
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
trimethylsilyl 1-oxobutane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-5-7(6-8)12(9,10)11-13(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
KGBQUSCCTZYBSV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)S(=O)(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
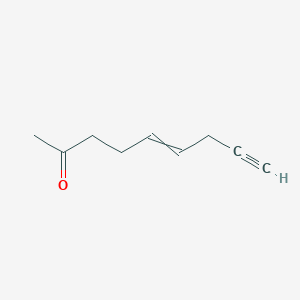
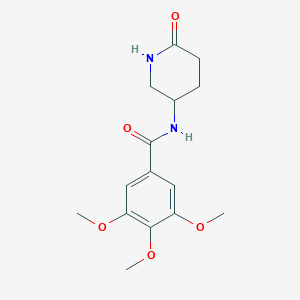
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
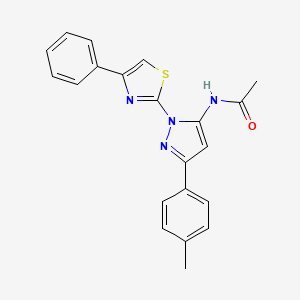

![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
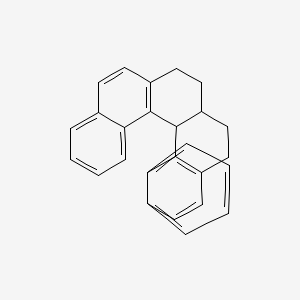
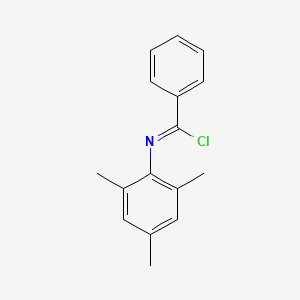
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
